4,4-Diphenyl-1-piperidino-2-butanone hydrochloride
CAS No.: 973-31-9
Cat. No.: VC18458405
Molecular Formula: C21H26ClNO
Molecular Weight: 343.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 973-31-9 |
|---|---|
| Molecular Formula | C21H26ClNO |
| Molecular Weight | 343.9 g/mol |
| IUPAC Name | 4,4-diphenyl-1-piperidin-1-ium-1-ylbutan-2-one;chloride |
| Standard InChI | InChI=1S/C21H25NO.ClH/c23-20(17-22-14-8-3-9-15-22)16-21(18-10-4-1-5-11-18)19-12-6-2-7-13-19;/h1-2,4-7,10-13,21H,3,8-9,14-17H2;1H |
| Standard InChI Key | FKTGGXXFDALBLU-UHFFFAOYSA-N |
| Canonical SMILES | C1CC[NH+](CC1)CC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Introduction
4,4-Diphenyl-1-piperidino-2-butanone hydrochloride is a synthetic organic compound with a molecular formula of C21H26ClNO. It belongs to the class of butanones and is characterized by its piperidine and diphenyl groups attached to the butanone backbone. This compound is of interest in various scientific fields due to its unique chemical structure and potential applications.
Synthesis and Preparation
The synthesis of 4,4-Diphenyl-1-piperidino-2-butanone hydrochloride involves several steps, typically starting from precursors like piperidine and diphenylacetic acid derivatives. The reaction conditions, such as temperature, solvent choice, and catalysts, are crucial for achieving high yields and purity.
-
Starting Materials: Piperidine and diphenylacetic acid derivatives.
-
Reaction Conditions: Careful control of temperature and solvent choice is necessary.
-
Purification Methods: Recrystallization or chromatography may be used to purify the final product.
Applications and Research Findings
4,4-Diphenyl-1-piperidino-2-butanone hydrochloride has been explored in various research contexts, particularly in medicinal chemistry and pharmacology. Its potential applications include:
-
Pharmacological Studies: The compound may interact with biological targets, influencing neurotransmission or metabolic pathways.
-
Chemical Synthesis: It serves as a precursor or intermediate in the synthesis of more complex molecules.
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential interactions with neurotransmitter receptors or enzymes. |
| Chemical Synthesis | Used as a precursor for synthesizing complex organic compounds. |
Safety and Handling
Handling 4,4-Diphenyl-1-piperidino-2-butanone hydrochloride requires caution due to its chemical nature. It is essential to follow standard laboratory safety protocols, including the use of protective equipment and proper ventilation.
-
Storage Conditions: Store in a cool, dry place away from light.
-
Handling Precautions: Wear protective gloves and goggles; avoid inhalation of dust.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume